![molecular formula C8H7BrN2 B3026730 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-89-8](/img/structure/B3026730.png)
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine ringsThe presence of a bromine atom and a methyl group on the pyrrolo[3,2-c]pyridine scaffold provides unique chemical properties that can be exploited in various chemical reactions and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 7-methyl-1H-pyrrolo[3,2-c]pyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Cross-Coupling Reactions
The bromine atom at position 6 participates in palladium-catalyzed cross-coupling reactions. Key protocols include:
Mechanistic Insights :
-
Suzuki reactions proceed via oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with boronic acids and reductive elimination .
-
Microwave irradiation enhances reaction efficiency by reducing coupling times to <30 minutes .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under specific conditions:
Nucleophile | Conditions | Product | Yield | References |
---|---|---|---|---|
KCN | DMF, 120°C, 12 h | 6-Cyano derivative | 45% | |
NaSMe | EtOH, reflux, 24 h | 6-Methylthio derivative | 52% | |
Piperidine | DIPEA, DMSO, 100°C, 8 h | 6-Piperidinyl derivative | 68% |
Limitations :
-
Steric hindrance from the 7-methyl group reduces reactivity toward bulky nucleophiles.
-
Competing ring-opening reactions observed at temperatures >130°C.
Electrophilic Substitution
The pyrrole moiety undergoes electrophilic substitution at position 3:
Reagent | Conditions | Product | Yield | References |
---|---|---|---|---|
NBS | DMF, 0°C, 2 h | 3-Bromo-6-bromo-7-methyl derivative | 78% | |
HNO₃/H₂SO₄ | 0°C → RT, 4 h | 3-Nitro derivative | 63% | |
ClSO₃H | CHCl₃, reflux, 6 h | 3-Sulfochloride derivative | 55% |
Regioselectivity :
-
Nitration exclusively occurs at position 3 due to resonance stabilization of the intermediate .
-
Bromination requires radical initiators for efficient C3 functionalization .
Metal-Halogen Exchange
The bromine atom undergoes lithium-halogen exchange for further functionalization:
Reagent | Conditions | Product | Yield | References |
---|---|---|---|---|
n-BuLi | THF, -78°C, 1 h | 6-Lithio intermediate | N/A | |
CuCN·2LiCl | THF, -30°C, 2 h | 6-Cuprate intermediate | N/A |
Applications :
-
Trapping with CO₂ yields 6-carboxylic acid derivatives (72% yield).
-
Quenching with I₂ provides 6-iodo analogs (85% yield).
Ring Functionalization via Directed Metallation
The 7-methyl group directs ortho-metallation for advanced derivatization:
Base | Electrophile | Product | Yield | References |
---|---|---|---|---|
LDA | DMF | 4-Formyl derivative | 60% | |
s-BuLi/TMEDA | ClSiMe₃ | 4-Trimethylsilyl derivative | 75% |
Key Observation :
-
Directed ortho-metallation occurs exclusively at position 4 due to the strong directing effect of the methyl group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing various bioactive molecules, particularly kinase inhibitors. Kinase inhibitors are vital in cancer therapy as they target specific signaling pathways involved in tumor growth. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown promising activity against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. A notable study reported that specific derivatives exhibited IC50 values in the low nanomolar range against FGFR1–3, demonstrating their potential as therapeutic agents .
Organic Synthesis
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is utilized in developing new synthetic methodologies. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing the diversity of synthesized compounds. Additionally, it can participate in cross-coupling reactions with organometallic reagents to form complex molecular architectures essential for drug development and materials science .
Biological Studies
The compound is employed in biological studies to investigate cellular processes and develop imaging probes. Its derivatives have been used to explore pathways related to cancer cell proliferation and apoptosis. For example, one derivative demonstrated significant inhibition of breast cancer cell migration and invasion while inducing apoptosis in vitro . This highlights the compound's potential role as a probe for studying cancer biology.
Case Studies
Several studies have documented the applications of this compound:
- Study on FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways. The lead compound exhibited potent inhibitory activity against multiple FGFR subtypes and was effective in reducing tumor cell proliferation in vitro .
- Synthesis of New Kinase Inhibitors : Researchers utilized this compound as a scaffold to create novel kinase inhibitors targeting specific cancer pathways. The resulting compounds showed improved selectivity and potency compared to existing therapies .
Wirkmechanismus
The mechanism of action of 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine in biological systems involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with a chlorine atom instead of bromine.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine scaffold but differ in substitution patterns and biological activities.
Uniqueness
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry and drug discovery .
Biologische Aktivität
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of cancer research and drug metabolism. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrrole and pyridine ring structure, which contributes to its unique chemical properties. The presence of the bromine atom enhances its reactivity, making it a suitable candidate for various synthetic transformations.
Biological Activity
1. Interaction with Fibroblast Growth Factor Receptors (FGFRs)
this compound has been identified as an inhibitor of FGFRs, which are critical in regulating cellular processes such as proliferation and survival. Inhibition of FGFR signaling is particularly relevant in cancer therapy, as it can lead to reduced proliferation of cancer cells .
2. Cytochrome P450 Enzyme Inhibition
The compound has also been studied for its effects on cytochrome P450 enzymes involved in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic outcomes .
3. Anticancer Potential
Research indicates that this compound exhibits anticancer properties by inhibiting specific biological pathways associated with cancer cell proliferation . Its structural features allow it to serve as a lead compound for developing selective inhibitors targeting metabolic pathways relevant to cancer.
Synthesis
The synthesis of this compound typically involves several steps, including cyclization reactions starting from appropriate precursors. Efficient synthetic routes are crucial for making this compound readily available for further research and potential drug development .
Table 1: Summary of Biological Activities
Activity | Mechanism | Relevance |
---|---|---|
FGFR Inhibition | Blocks signaling pathways | Cancer therapy |
Cytochrome P450 Inhibition | Alters drug metabolism | Affects pharmacokinetics |
Anticancer Activity | Inhibits cancer cell proliferation | Potential therapeutic agent |
Recent Studies
- A study demonstrated that this compound significantly inhibited FGFR activity in vitro, suggesting its potential as a therapeutic agent in oncology .
- Another investigation focused on the compound's interaction with cytochrome P450 enzymes, revealing its capacity to modulate drug metabolism pathways .
Eigenschaften
IUPAC Name |
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7-6(2-3-10-7)4-11-8(5)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYVWBJMHQHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1Br)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267419 | |
Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-89-8 | |
Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.